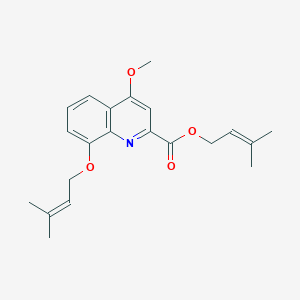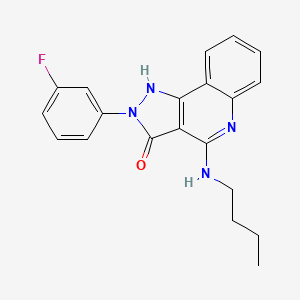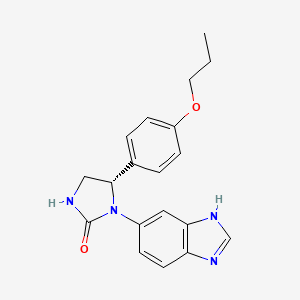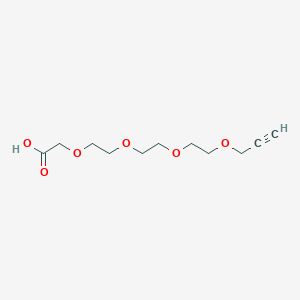
炔丙基-PEG4-CH2CO2H
描述
Propargyl-PEG4-CH2CO2H is a polyethylene glycol derivative containing a propargyl group with a terminal carboxylic acid. This compound is known for its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form a stable amide bond. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition, yielding a stable triazole linkage .
科学研究应用
Propargyl-PEG4-CH2CO2H has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry reactions to form stable triazole linkages.
Biology: Employed in bioconjugation to attach biomolecules such as antibodies, peptides, and small molecules.
Medicine: Utilized in the development of targeted therapeutics and drug delivery systems, including PEGylated liposomes and nanoparticles.
Industry: Applied in the synthesis of polyethylene glycol-based bioconjugates for various biomedical applications
作用机制
Target of Action
Propargyl-PEG4-CH2CO2H is a heterobifunctional, PEGylated crosslinker . It is designed to interact with azide-containing compounds . The primary targets of this compound are therefore azide-bearing compounds or biomolecules .
Mode of Action
The compound features a carboxylic acid at one end and a propargyl group at the other . The carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
It is known that the compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Propargyl-PEG4-CH2CO2H depends on the specific azide-containing compounds or biomolecules it interacts with. One of the applications of this compound includes its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation .
生化分析
Biochemical Properties
The terminal carboxylic acid of Propargyl-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Cellular Effects
The hydrophilic PEG spacer in Propargyl-PEG4-CH2CO2H increases solubility in aqueous media This property allows it to interact with various types of cells and cellular processes, influencing cell function
Molecular Mechanism
The molecular mechanism of Propargyl-PEG4-CH2CO2H involves its interaction with azide-bearing compounds or biomolecules. The propargyl group in the compound reacts with these azide-bearing entities via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage .
Temporal Effects in Laboratory Settings
The compound’s PEG spacer and propargyl group contribute to its stability and reactivity .
Transport and Distribution
The transport and distribution of Propargyl-PEG4-CH2CO2H within cells and tissues are influenced by its chemical structure. The hydrophilic PEG spacer may facilitate its transport and distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propargyl-PEG4-CH2CO2H typically involves the modification of commercially available α-hydroxyl ω-carboxyl polyethylene glycol. The carboxyl group of the bifunctional polyethylene glycol is first modified into a propargyl group. Subsequently, carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional polyethylene glycol by modifying the hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .
Industrial Production Methods
Industrial production of propargyl-PEG4-CH2CO2H follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the modification of the polyethylene glycol backbone .
化学反应分析
Types of Reactions
Propargyl-PEG4-CH2CO2H undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage.
Amide bond formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Requires copper catalysts and azide-bearing compounds.
Amide bond formation: Requires activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide.
Major Products Formed
Triazole linkages: Formed from copper-catalyzed azide-alkyne cycloaddition.
Amide bonds: Formed from the reaction with primary amine groups.
相似化合物的比较
Propargyl-PEG4-CH2CO2H is unique due to its combination of a propargyl group and a terminal carboxylic acid, which allows for versatile chemical reactions. Similar compounds include:
Propargyl-PEG4-acid: Contains a propargyl group and a carboxylic acid, similar to propargyl-PEG4-CH2CO2H.
Propargyl-PEG4-CH2CO2-NHS: Contains a propargyl group and an N-hydroxysuccinimide ester, which facilitates bioconjugation.
Propargyl-PEG4-t-butyl ester: Contains a propargyl group and a t-butyl ester, which provides different reactivity compared to the carboxylic acid.
Propargyl-PEG4-CH2CO2H stands out due to its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous media and its ability to form stable linkages through click chemistry and amide bond formation.
属性
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNNISHHNMYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694731-93-5 | |
| Record name | 3,6,9,12-tetraoxapentadec-14-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


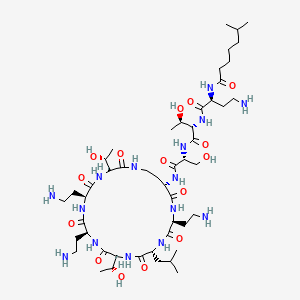

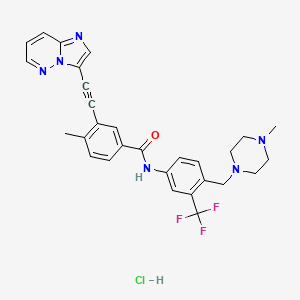
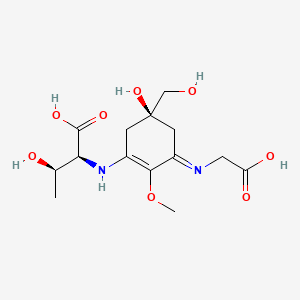
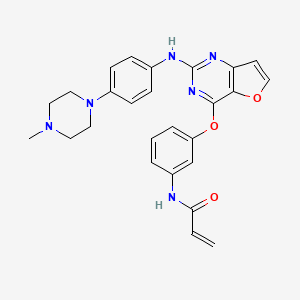

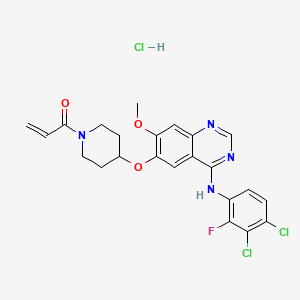
![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)
